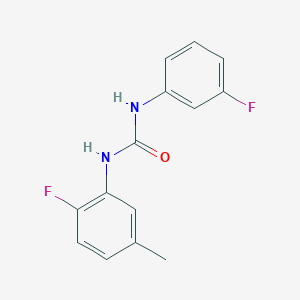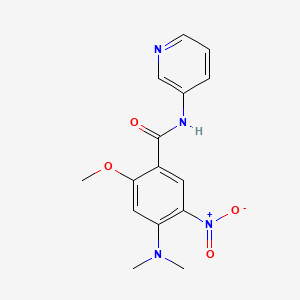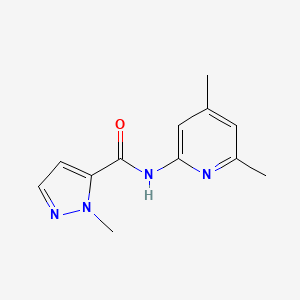
N-(2-fluoro-5-methylphenyl)-N'-(3-fluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluoro-5-methylphenyl)-N'-(3-fluorophenyl)urea, also known as Compound X, is a chemical compound that has been widely studied for its potential applications in various scientific fields.
Mécanisme D'action
The mechanism of action of N-(2-fluoro-5-methylphenyl)-N'-(3-fluorophenyl)urea X is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. It has been shown to inhibit the activity of certain enzymes and receptors, which can lead to the suppression of cell growth and proliferation. In addition, it has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2-fluoro-5-methylphenyl)-N'-(3-fluorophenyl)urea X has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. It has been found to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to reduce inflammation and improve glucose metabolism in animal models of diabetes. Furthermore, it has been found to have a low toxicity profile, indicating its potential as a safe and effective therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-fluoro-5-methylphenyl)-N'-(3-fluorophenyl)urea X in lab experiments is its high potency and selectivity. It has been found to exhibit potent inhibitory effects on various enzymes and receptors at low concentrations, making it a valuable tool for studying the mechanisms of these targets. However, one of the limitations of using N-(2-fluoro-5-methylphenyl)-N'-(3-fluorophenyl)urea X is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(2-fluoro-5-methylphenyl)-N'-(3-fluorophenyl)urea X. One potential area of exploration is its use as a therapeutic agent for cancer and other diseases. Further studies are needed to elucidate the mechanisms of action and potential side effects of N-(2-fluoro-5-methylphenyl)-N'-(3-fluorophenyl)urea X in vivo. In addition, there is a need for the development of more efficient and cost-effective synthesis methods for N-(2-fluoro-5-methylphenyl)-N'-(3-fluorophenyl)urea X, which could facilitate its widespread use in research and clinical settings.
Conclusion:
N-(2-fluoro-5-methylphenyl)-N'-(3-fluorophenyl)urea X is a promising chemical compound that has been widely studied for its potential applications in various scientific fields. Its high potency, selectivity, and low toxicity profile make it a valuable tool for studying the mechanisms of various enzymes and receptors. Further research is needed to fully understand its potential therapeutic applications and to develop more efficient synthesis methods.
Méthodes De Synthèse
N-(2-fluoro-5-methylphenyl)-N'-(3-fluorophenyl)urea X can be synthesized through a multi-step reaction process that involves the use of various reagents and catalysts. The first step involves the reaction of 2-fluoro-5-methylphenylamine with 3-fluorobenzoyl chloride in the presence of a base to form an intermediate product. This intermediate product is then treated with urea and a catalyst to yield N-(2-fluoro-5-methylphenyl)-N'-(3-fluorophenyl)urea X.
Applications De Recherche Scientifique
N-(2-fluoro-5-methylphenyl)-N'-(3-fluorophenyl)urea X has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit promising anti-cancer, anti-inflammatory, and anti-diabetic activities. In addition, it has been shown to possess potent inhibitory effects on various enzymes and receptors, including protein kinase C, phosphodiesterase, and adenosine receptors.
Propriétés
IUPAC Name |
1-(2-fluoro-5-methylphenyl)-3-(3-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O/c1-9-5-6-12(16)13(7-9)18-14(19)17-11-4-2-3-10(15)8-11/h2-8H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAARRWOQVMTPKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[1-({6-[(2-hydroxyethyl)amino]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one](/img/structure/B5376606.png)
![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B5376621.png)
![N~2~-{[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5376629.png)
![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5376632.png)

![1-(4-methoxyphenyl)-5-{[(2-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5376643.png)
amino]-1-propen-1-yl}-N,N-dimethylaniline](/img/structure/B5376645.png)
![2-methyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5376653.png)
![1-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5376666.png)

![4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5376692.png)
![N-(2-fluorophenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5376695.png)
![3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5376702.png)
![3-[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B5376708.png)